西尼地平
概述
描述
Cilnidipine is a dihydropyridine calcium channel blocker that acts on both N-type and L-type calcium channels. It is primarily used to treat hypertension by reducing blood pressure. Cilnidipine was developed by Fuji Viscera Pharmaceutical Company and Ajinomoto in Japan and was approved for medical use in 1995 .
科学研究应用
Cilnidipine has a wide range of scientific research applications:
作用机制
Target of Action
Cilnidipine is a dihydropyridine calcium channel blocker that acts on both N- and L-type calcium channels . These channels are primarily located in the vascular smooth muscle and sympathetic nerve terminals . The L-type calcium channels are predominantly found in vascular smooth muscle, and their blockade by cilnidipine results in vasodilation of peripheral resistance vessels and coronary arteries . The N-type calcium channels regulate sympathetic nerve activity, and their blockade by cilnidipine leads to a decrease in plasma catecholamine levels, further contributing to vasodilation .
Mode of Action
Cilnidipine blocks the influx of calcium ions into both vascular smooth muscle (via L-type calcium channels) and neuronal cells (via N-type calcium channels) . By blocking the L-type calcium channels of blood vessels, cilnidipine suppresses the contraction of blood vessels, thereby reducing blood pressure . Additionally, cilnidipine works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by cilnidipine involves the regulation of intracellular calcium levels. By blocking the L-type and N-type calcium channels, cilnidipine prevents the influx of calcium ions into cells . This action results in the relaxation of vascular smooth muscle and a decrease in sympathetic nerve activity . Furthermore, cilnidipine’s action on N-type calcium channels inhibits the release of norepinephrine, a neurotransmitter that can increase blood pressure .
Pharmacokinetics
Cilnidipine presents a very rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . After oral administration, a large amount of the drug could be detected in the gallbladder, bladder, liver, and kidney . Approximately 18%-29% and 80% of the dose was excreted in urine and feces, respectively, within 72 hours in dogs .
Result of Action
The primary result of cilnidipine’s action is a reduction in blood pressure. It achieves this by dilating both arterioles and venules, reducing the pressure in the capillary bed . Cilnidipine is vasoselective and has a weak direct dromotropic effect, a strong vasodepressor effect, and an arrhythmia-inhibiting effect . It decreases blood pressure safely and effectively without excessive blood pressure reduction or tachycardia .
安全和危害
Cilnidipine can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical attention .
未来方向
Cilnidipine has been extensively studied in the management of hypertension . It has been shown to significantly reduce systolic blood pressure, diastolic blood pressure, and pulse rate in hypertensive patients . It has been proved to have a reno, neuro, and cardioprotective effect . Further studies are needed to explore its potential uses in other cardiovascular diseases .
生化分析
Biochemical Properties
Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .
Cellular Effects
Cilnidipine has been shown to have a significant impact on various types of cells. For instance, it may rescue HL-1 cells from hypoxia/reoxygenation injury . This effect may result from shortening of the action potential duration due to inhibition of intracellular Ca2+ overload and from activation of endothelial nitric oxide synthase (eNOS) and production of nitric oxide (NO) .
Molecular Mechanism
The molecular mechanism of Cilnidipine involves its action on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine .
Temporal Effects in Laboratory Settings
Cilnidipine has been shown to have temporal effects in laboratory settings. For instance, it has been observed that cilnidipine can effectively lower blood pressure without excessive blood pressure reduction or tachycardia .
Dosage Effects in Animal Models
In animal models, combination treatment with a fixed (human equivalent) dose of cilnidipine can effectively lower blood pressure without reflex tachycardia . This combination therapy may also induce cardioprotective effects by increasing the expression of endothelial nitric oxide synthase (eNOS) and vasoprotective effects by inhibiting DNA synthesis in cuff-induced vascular injury .
Metabolic Pathways
Cilnidipine is metabolized by both liver and kidney. It is rapidly metabolized by liver microsomes by a dehydrogenation process . The major enzymatic isoform involved in cilnidipine dehydrogenation of the dihydropyridine ring is CYP3A .
Transport and Distribution
Cilnidipine presents a very rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma and other tissues . Cilnidipine does not present a high accumulation in the tissue after repeated oral administration .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with L-type and N-type calcium channels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cilnidipine involves multiple steps, starting with the preparation of 2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl ester. This intermediate is then subjected to a series of reactions involving dichloromethane and sodium bicarbonate, among other reagents . The final product is obtained through a process of dissolving or dispersing cilnidipine in a dispersing medium, followed by granulation and tableting .
Industrial Production Methods: In industrial settings, cilnidipine is produced using a highly dispersed form to ensure quick dissolution and absorption. This involves dissolving cilnidipine in a dispersing medium and then either filling it into capsules or preparing it into granules for tablet production .
化学反应分析
Types of Reactions: Cilnidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by liver enzymes through dehydrogenation of the dihydropyridine ring, with CYP3A being the major enzymatic isoform involved .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cilnidipine include dichloromethane, sodium bicarbonate, and various solvents like ethanol and methanol .
Major Products Formed: The major products formed from the reactions of cilnidipine include its metabolites, which are primarily excreted through the liver and kidneys .
相似化合物的比较
Amlodipine: Another calcium channel blocker that primarily acts on L-type calcium channels.
Nifedipine: Similar to amlodipine, it acts on L-type calcium channels but lacks the dual action on N-type channels.
Uniqueness of Cilnidipine: Cilnidipine’s ability to block both N-type and L-type calcium channels sets it apart from other calcium channel blockers. This dual action allows it to effectively reduce blood pressure without causing reflex tachycardia, making it a preferred choice for patients with hypertension .
属性
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
Record name | Cilnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132203-70-4, 132295-21-7, 132338-87-5 | |
Record name | Cilnidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilnidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilnidipine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilnidipine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILNIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CILNIDIPINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CILNIDIPINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cilnidipine and what is its mechanism of action?
A1: Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker (CCB) that primarily acts on both L-type and N-type voltage-gated calcium channels [, , , , , ]. This dual action distinguishes it from traditional CCBs like Amlodipine, which mainly target L-type channels [, , , , ].
Q2: How does Cilnidipine's dual action on calcium channels contribute to its antihypertensive effect?
A2: Cilnidipine lowers blood pressure through a two-pronged approach:
- L-type channel blockade: Like other dihydropyridines, Cilnidipine inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance [, , , , ].
- N-type channel blockade: Cilnidipine inhibits N-type calcium channels located at sympathetic nerve endings, reducing norepinephrine release and subsequently decreasing sympathetic nerve activity [, , , , , , ]. This inhibition contributes to its antihypertensive effect and potentially mitigates some of the adverse effects associated with reflex tachycardia seen with L-type CCBs [, ].
Q3: Beyond blood pressure reduction, what other potential benefits are associated with Cilnidipine's N-type channel blocking activity?
A3: Studies suggest that the N-type channel blockade offered by Cilnidipine may contribute to:
- Renoprotective effects: Cilnidipine shows greater suppression of proteinuria and potential for renal protection compared to amlodipine in hypertensive patients with renal disease [, , ].
- Cardioprotective effects: Cilnidipine exhibits protective effects against cardiac hypertrophy, fibrosis, and inflammation, potentially through greater attenuation of oxidative stress and aldosterone reduction compared to amlodipine [, , , ].
- Neuroprotective effects: Cilnidipine demonstrates neuroprotective properties in both in vitro and in vivo models of cerebral ischemia, suggesting potential benefits in stroke prevention and treatment [, , ].
Q4: What is the molecular formula and weight of Cilnidipine?
A4: The molecular formula of Cilnidipine is C27H30N2O6, and its molecular weight is 478.53 g/mol.
Q5: Is there any spectroscopic data available for Cilnidipine?
A5: While specific spectroscopic data is not provided in these abstracts, Cilnidipine identification often employs techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) [, , ]. These methods help characterize and quantify Cilnidipine in various formulations.
Q6: What is known about the stability of Cilnidipine under various conditions?
A6: Cilnidipine exhibits sensitivity to light, specifically strong light exposure (4,500 lx), leading to the formation of Z-isomer cilnidipine as a primary degradation product []. This sensitivity necessitates storage in dark conditions. Additionally, studies comparing different packaging materials demonstrate variations in photodegradation impurity formation, highlighting the importance of packaging selection for maintaining drug stability [].
Q7: How is Cilnidipine metabolized in the body?
A7: Cilnidipine undergoes rapid metabolism primarily in the liver, specifically by the cytochrome P450 enzyme CYP3A4 [, ]. This metabolic pathway generates three main metabolites:
Q8: Does Cilnidipine interact with other drugs?
A8: While Cilnidipine generally demonstrates good tolerability, specific drug interactions require consideration. For instance, co-administration with the antifungal drug Ketoconazole, a potent CYP3A4 inhibitor, can competitively inhibit Cilnidipine metabolism, potentially leading to increased drug levels and side effects [, ].
Q9: How effective is Cilnidipine in treating hypertension compared to other calcium channel blockers?
A9: Meta-analyses of randomized controlled trials indicate that Cilnidipine effectively reduces both systolic and diastolic blood pressure, demonstrating comparable efficacy to other first-line antihypertensive drugs, including other CCBs [, , , ].
Q10: Are there any specific patient populations where Cilnidipine may be particularly beneficial?
A10: Clinical trials and research suggest potential advantages of Cilnidipine in:
- Patients with hypertension and renal disease: Cilnidipine exhibits superior antiproteinuric effects compared to amlodipine in hypertensive individuals with chronic kidney disease, potentially slowing renal function decline [, , , ].
- Patients with essential hypertension: Cilnidipine demonstrates a significant reduction in urinary protein excretion, particularly in this patient population [, , ].
- Patients with morning hypertension: Cilnidipine's long-acting nature makes it suitable for once-daily dosing, and research highlights its potential for controlling early morning blood pressure surges [, ].
Q11: Are there any analytical methods available for quantifying Cilnidipine in biological samples?
A11: Several validated analytical methods exist for Cilnidipine quantification, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV or mass spectrometry detection, allows for sensitive and specific measurement of Cilnidipine and its metabolites in various matrices like plasma, serum, and liver microsomes [, , , ].
- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous estimation of Cilnidipine in combination formulations [].
Q12: What are some areas for future research on Cilnidipine?
A12: While significant research exists on Cilnidipine, several areas warrant further investigation:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。